molecular formula C21H36N2O2 B14265487 N-Hydroxy-N'-(4-tetradecylphenyl)urea CAS No. 189569-89-9

N-Hydroxy-N'-(4-tetradecylphenyl)urea

Cat. No.: B14265487
CAS No.: 189569-89-9
M. Wt: 348.5 g/mol
InChI Key: NGZIVEGEWCCISM-UHFFFAOYSA-N
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Description

N-Hydroxy-N'-(4-tetradecylphenyl)urea is a chemical compound designed for research applications. As a member of the phenyl-urea family, it shares a core structural motif with bioactive molecules that have demonstrated significant potential in pharmaceutical development, particularly as inhibitors of bacterial enzymes . The compound features a central urea group substituted with an N-hydroxy moiety and a 4-tetradecylphenyl group. The long tetradecyl (C14) alkyl chain is hypothesized to enhance membrane permeability, making this analog a candidate for investigating structure-activity relationships in microbiological and enzymatic studies. Phenyl-urea-based small molecules have recently been identified as promising scaffolds for targeting Staphylococcus aureus Penicillin-Binding Protein 4 (PBP4), an enzyme crucial for bacterial invasion of bone tissue and for mediating resistance to β-lactam antibiotics . The N-hydroxy substitution on the urea functionality is a key feature of hydroxyurea and its analogs, which are well-known for their biological activity as inhibitors of the enzyme ribonucleotide reductase . This enzyme is critical for DNA synthesis and is a validated target in certain medical conditions. Researchers can utilize this compound to explore its potential mechanisms of action and applications in these or other novel biological contexts. This product is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any other human use. Researchers should conduct thorough safety assessments before handling.

Properties

CAS No.

189569-89-9

Molecular Formula

C21H36N2O2

Molecular Weight

348.5 g/mol

IUPAC Name

1-hydroxy-3-(4-tetradecylphenyl)urea

InChI

InChI=1S/C21H36N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-19-15-17-20(18-16-19)22-21(24)23-25/h15-18,25H,2-14H2,1H3,(H2,22,23,24)

InChI Key

NGZIVEGEWCCISM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCC1=CC=C(C=C1)NC(=O)NO

Origin of Product

United States

Preparation Methods

Synthetic Strategies for Urea Derivatives

General Principles of Urea Synthesis

Method 1: Isocyanate-Hydroxylamine Coupling

Reaction Mechanism

This two-step approach involves synthesizing 4-tetradecylphenyl isocyanate followed by its reaction with hydroxylamine:

  • Isocyanate formation : 4-Tetradecylaniline reacts with phosgene (COCl₂) or a safer alternative like triphosgene in anhydrous dichloromethane.
  • Urea formation : The isocyanate intermediate reacts with hydroxylamine hydrochloride in the presence of a base (e.g., triethylamine) to yield the target compound.
Experimental Protocol
  • Step 1 : 4-Tetradecylaniline (1.0 eq) is dissolved in dry dichloromethane under nitrogen. Triphosgene (0.33 eq) is added dropwise at 0°C, followed by stirring at room temperature for 12 hours. Excess phosgene is quenched with ethanol.
  • Step 2 : Hydroxylamine hydrochloride (1.2 eq) and triethylamine (2.5 eq) are added to the isocyanate solution. The mixture is refluxed for 6 hours, cooled, and filtered.
Yield and Byproducts
  • Yield : 58–65% (isolated via column chromatography).
  • Byproducts : Symmetrical urea (10–15%) from isocyanate dimerization; residual triethylamine salts.

Method 2: Carbonyldiimidazole (CDI)-Mediated Coupling

Reaction Design

Carbonyldiimidazole (CDI) activates the carbonyl group, enabling the coupling of 4-tetradecylaniline and hydroxylamine without generating toxic intermediates:

  • Activation : CDI reacts with hydroxylamine to form an imidazole-carbamate intermediate.
  • Nucleophilic attack : 4-Tetradecylaniline displaces imidazole, forming the urea bond.
Procedure
  • Hydroxylamine hydrochloride (1.1 eq) and CDI (1.2 eq) are stirred in tetrahydrofuran (THF) at 0°C for 2 hours.
  • 4-Tetradecylaniline (1.0 eq) is added, and the reaction is warmed to 40°C for 24 hours.
Performance Metrics
  • Yield : 72–78% (after recrystallization from ethanol).
  • Advantages : No phosgene usage; reduced dimerization byproducts (<5%).

Method 3: One-Pot Reductive Amination

Conceptual Framework

A novel approach combines reductive amination and urea formation in a single pot:

  • Schiff base formation : 4-Tetradecylbenzaldehyde reacts with hydroxylamine to form an oxime.
  • Reduction : Sodium cyanoborohydride reduces the oxime to N-hydroxyamine.
  • Urea cyclization : The amine reacts with a urea precursor (e.g., ammonium carbamate).
Optimization Challenges
  • Oxime stability : Prolonged reaction times lead to decomposition.
  • pH control : Maintain pH 4–5 using acetic acid buffer to prevent over-reduction.
Outcomes
  • Yield : 50–55% (lower due to competing side reactions).
  • Purity : Requires HPLC purification to remove unreacted aldehyde (up to 20%).

Comparative Analysis of Methods

Parameter Isocyanate Method CDI Method Reductive Amination
Yield (%) 58–65 72–78 50–55
Byproducts (%) 10–15 <5 15–20
Toxicity High (phosgene) Low Moderate
Scalability Moderate High Low
Purification Complexity Column chromatography Recrystallization HPLC

Purity Validation and Analytical Data

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 6.8–7.2 (aromatic protons), δ 3.2 (N–H), δ 1.2–1.6 (tetradecyl chain).
  • IR (KBr): 1640 cm⁻¹ (C=O stretch), 3300 cm⁻¹ (N–H stretch).

Chromatographic Purity

  • HPLC : >98% purity (C18 column, acetonitrile/water gradient).
  • TLC : Rf = 0.45 (ethyl acetate/hexane, 1:3).

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-N’-(4-tetradecylphenyl)urea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

N-Hydroxy-N’-(4-tetradecylphenyl)urea has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Hydroxy-N’-(4-tetradecylphenyl)urea involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth or the inhibition of microbial activity .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares N-Hydroxy-N'-(4-tetradecylphenyl)urea with key analogues, highlighting substituent effects on biological activity and physicochemical properties.

Compound Name Substituents Biological Activity/Application Key Physicochemical Properties References
This compound N-Hydroxy, N'-4-tetradecylphenyl Hypothesized enzyme inhibition (lipoxygenases) High logP (predicted), low water solubility
CPHU (N-(4-chlorophenyl)-N-hydroxy-N'-(3-chlorophenyl)urea) Dual chloro substituents Reduces Fe³⁺ in lipoxygenases; pseudoperoxidase substrate (Km: 14–15 µM) Moderate logP; polar due to -Cl groups
HET0016 (N-hydroxy-N'-(4-n-butyl-2-methylphenyl)formamidine) n-Butyl, 2-methylphenyl Selective inhibitor of 20-HETE synthesis Moderate hydrophobicity; balanced solubility
N-alkoxy-N'-(4-nitrophenyl)urea Variable alkoxy, 4-NO₂ phenyl Forms imidazolidinones via phenylglyoxal reactions LogP increases with alkoxy length
N-(4-chlorophenyl)-N'-(2-ethoxyphenyl)urea 4-Cl, 2-ethoxy groups Pesticide (structural similarity to chloroxuron) Moderate logP; ethoxy enhances stability
N,N-dimethyl-N'-(3-trifluoromethylphenyl)urea (Fluometuron) CF₃, dimethyl groups Herbicide (inhibits photosynthesis) High logP; resistant to degradation

Key Findings and Trends

Substituent Effects on Enzyme Interaction: Chloro/Nitro Groups: Electronegative substituents (e.g., -Cl in CPHU, -NO₂ in compounds) enhance electrophilicity, promoting interactions with enzyme active sites. CPHU's dual -Cl groups enable binding to lipoxygenases, reducing Fe³⁺ to Fe²⁺ . Hydroxy Group: Present in both the target compound and CPHU, this group likely participates in hydrogen bonding, critical for pseudoperoxidase activity .

Hydrophobicity and Solubility :

  • The tetradecyl chain in the target compound predicts high lipophilicity (logP > 6), contrasting with shorter alkyl/alkoxy chains (e.g., HET0016's n-butyl group) that balance solubility and membrane penetration .
  • Long alkyl chains may hinder aqueous solubility but improve tissue retention, as seen in lipophilic pesticides like Fluometuron .

Biological Applications :

  • Enzyme Inhibition : CPHU and HET0016 target lipoxygenases and 20-HETE synthases, respectively, suggesting the target compound could modulate similar pathways .
  • Antimicrobial/Pesticidal Use : Hydroxyureas with aryl groups (e.g., ) show antibacterial activity, while Fluometuron’s CF₃ group enhances herbicidal potency .

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